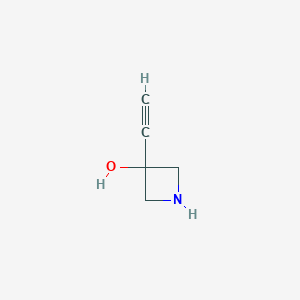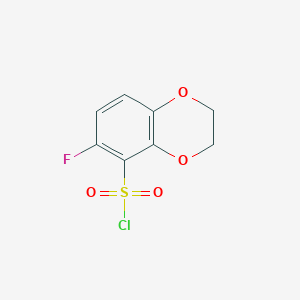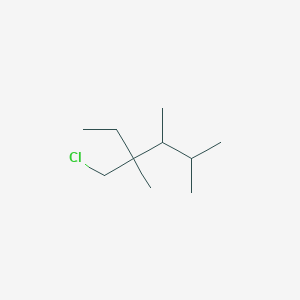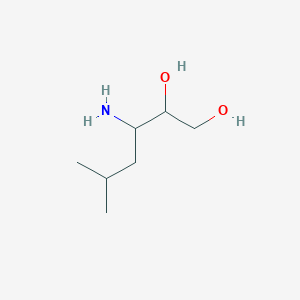
2-(Oxan-2-yl)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-2-yl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(Oxan-2-yl)propane-1-sulfonyl chloride typically involves the reaction of oxane derivatives with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
2-(Oxan-2-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids.
Aplicaciones Científicas De Investigación
2-(Oxan-2-yl)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Oxan-2-yl)propane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various molecules, including proteins and other biomolecules, by forming covalent bonds with nucleophilic sites .
Comparación Con Compuestos Similares
2-(Oxan-2-yl)propane-1-sulfonyl chloride can be compared with similar compounds such as 2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride. While both compounds have similar sulfonyl chloride groups, the presence of a methyl group in 2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride can influence its reactivity and selectivity in chemical reactions .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool for chemists and researchers.
Propiedades
Fórmula molecular |
C8H15ClO3S |
|---|---|
Peso molecular |
226.72 g/mol |
Nombre IUPAC |
2-(oxan-2-yl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-7(6-13(9,10)11)8-4-2-3-5-12-8/h7-8H,2-6H2,1H3 |
Clave InChI |
JGVLYAKAFMZVII-UHFFFAOYSA-N |
SMILES canónico |
CC(CS(=O)(=O)Cl)C1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


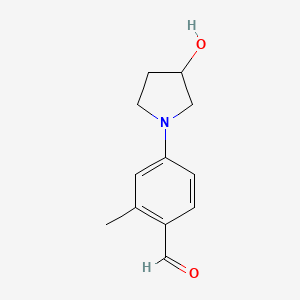
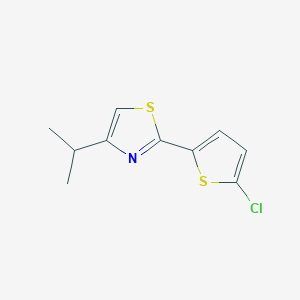
![2-[5-(4-Formylphenyl)furan-2-yl]acetic acid](/img/structure/B13181128.png)

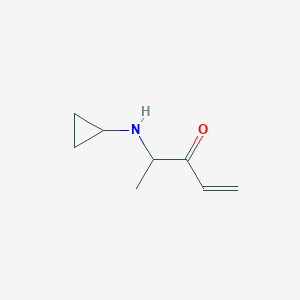

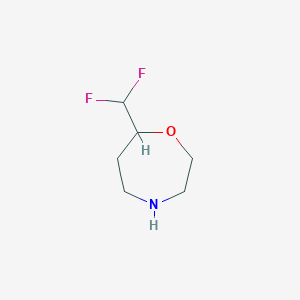
![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)

